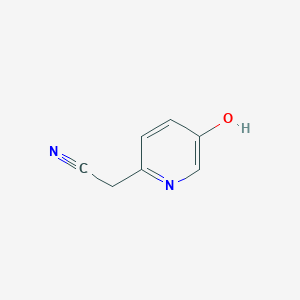![molecular formula C12H12O4S B11813244 Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)
Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis . The structure of this compound includes a benzo[b]thiophene core with methoxy groups at positions 4 and 5, and a carboxylate ester group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that similar compounds can bind to active sites of enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Benzo[b]thiophene-2-carboxylic acid: Lacks the methoxy groups at positions 4 and 5.
Uniqueness
Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of methoxy groups at positions 4 and 5, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H12O4S |
|---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
methyl 4,5-dimethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H12O4S/c1-14-8-4-5-9-7(11(8)15-2)6-10(17-9)12(13)16-3/h4-6H,1-3H3 |
InChI-Schlüssel |
XAJFZUMEPKVZSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)


![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)






![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)

